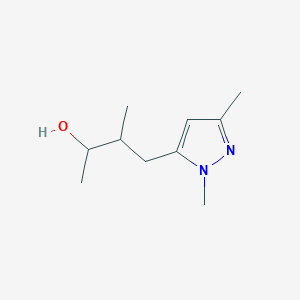
4-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with suitable alkylating agents under controlled conditions. One common method involves the use of 3-methyl-2-butanone as a starting material, which undergoes a series of reactions including alkylation, reduction, and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
4-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
- 4-(1,3-Dimethyl-1H-pyrazol-5-yl)benzonitrile
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
Uniqueness
4-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-(2,5-dimethylpyrazol-3-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H18N2O/c1-7(9(3)13)5-10-6-8(2)11-12(10)4/h6-7,9,13H,5H2,1-4H3 |
InChI Key |
KZNVVAITJVZIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC(C)C(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline](/img/structure/B13255468.png)
amine](/img/structure/B13255479.png)
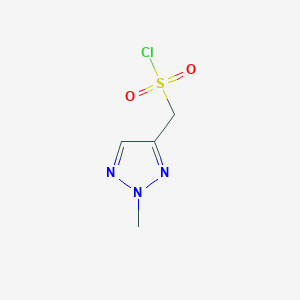
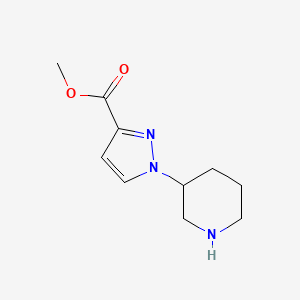
![2-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B13255496.png)
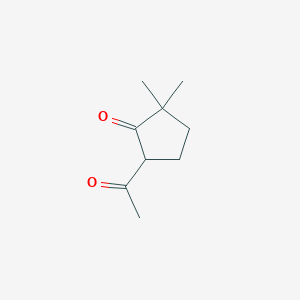
![1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one](/img/structure/B13255519.png)

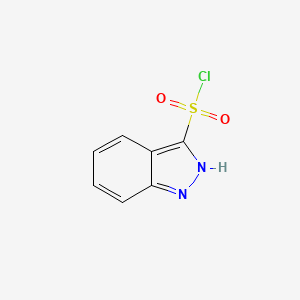
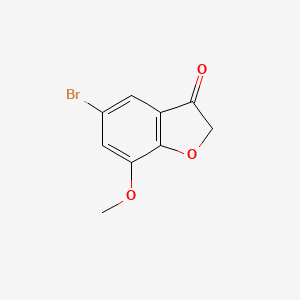
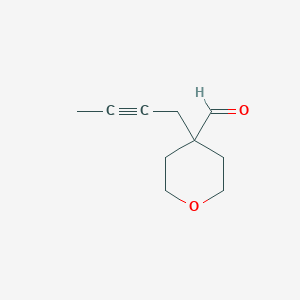
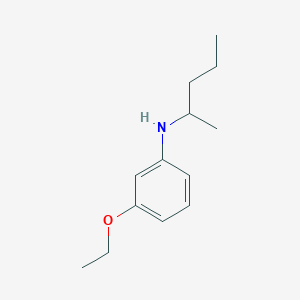

![3-Bromoimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B13255573.png)
